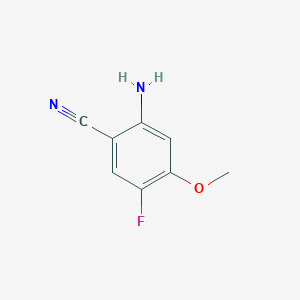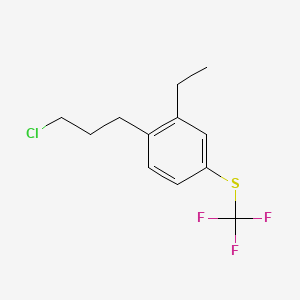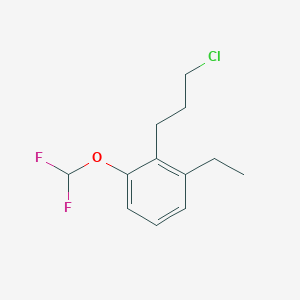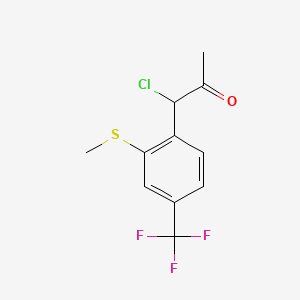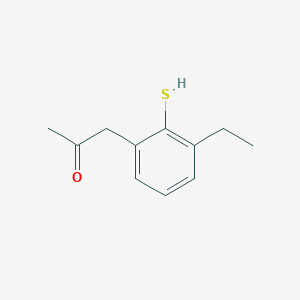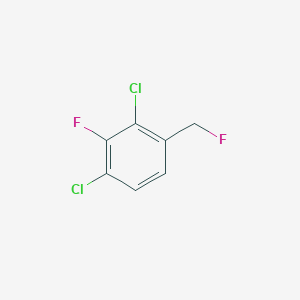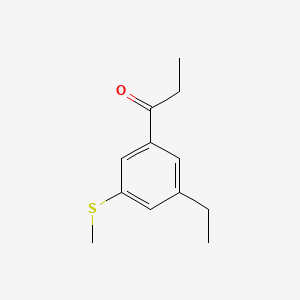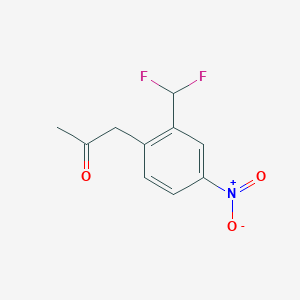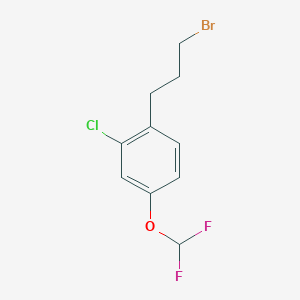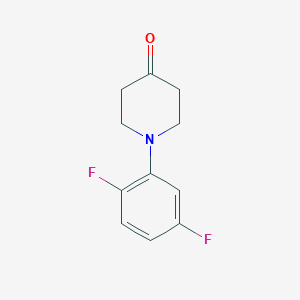
1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9BrClFO and a molecular weight of 279.53 g/mol This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated ketone
準備方法
The synthesis of 1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-(fluoromethyl)benzene and 1-bromo-2-propanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like acetone or dichloromethane. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as palladium or other transition metals may be used to enhance the reaction rate.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
化学反応の分析
1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, it can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
科学的研究の応用
1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated ketones on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The ketone group can also participate in nucleophilic addition reactions, leading to the formation of new chemical bonds .
類似化合物との比較
1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one can be compared with other halogenated ketones, such as:
1-Bromo-3-phenylpropan-2-one: Lacks the chlorine and fluorine atoms, making it less reactive in certain chemical reactions.
3-Bromo-1-(3-chloro-5-fluorophenyl)propan-2-one: Similar structure but different positioning of halogen atoms, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of halogen atoms, which imparts distinct chemical and physical properties.
特性
分子式 |
C10H9BrClFO |
|---|---|
分子量 |
279.53 g/mol |
IUPAC名 |
1-bromo-3-[3-chloro-5-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrClFO/c11-5-10(14)4-7-1-8(6-13)3-9(12)2-7/h1-3H,4-6H2 |
InChIキー |
GGSDMMPAHDTZNE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1CF)Cl)CC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



